benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate (CAS 455875-25-9) is a synthetic small molecule belonging to the class of Cbz-protected tetrazole amines. It is characterized by a benzyl carbamate (Cbz) protecting group on a sterically hindered, gem-dimethyl-substituted α-tetrazole amine scaffold.

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
CAS No. 455875-25-9
Cat. No. B1373333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
CAS455875-25-9
Molecular FormulaC12H15N5O2
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17)
InChIKeyACWOJRCVVWNQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate (CAS 455875-25-9): A Sterically Hindered Cbz-Tetrazole Building Block for Research and Procurement


Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate (CAS 455875-25-9) is a synthetic small molecule belonging to the class of Cbz-protected tetrazole amines. It is characterized by a benzyl carbamate (Cbz) protecting group on a sterically hindered, gem-dimethyl-substituted α-tetrazole amine scaffold [1]. Its molecular formula is C₁₂H₁₅N₅O₂ with a molecular weight of 261.28 g/mol and a melting point >100 °C (decomposition) . The compound serves primarily as a versatile protected intermediate in medicinal chemistry, enabling the introduction of a hindered tetrazole-amine motif into more complex structures.

Sterically hindered Cbz-tetrazole amine scaffold
Stable solid form for accurate stoichiometric handling
Gem-dimethyl restricts conformation and shields amine

Why Generic Substitution Fails for Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate in Synthesis and Screening Campaigns


Structurally similar tetrazole-carbamate building blocks such as benzyl ((1H-tetrazol-5-yl)methyl)carbamate or benzyl [2-(1H-tetrazol-5-yl)ethyl]carbamate cannot be simply interchanged due to the unique steric and electronic profile conferred by its gem-dimethyl group attached directly to the α-carbon adjacent to the tetrazole ring [1]. This α,α-dimethyl substitution creates a quaternary carbon center that profoundly alters conformational flexibility, metabolic stability, and the steric accessibility of the amine after Cbz deprotection, compared to the primary or secondary amine products from less substituted analogs [2]. Consequently, generic substitution risks invalidating structure-activity relationship (SAR) studies and synthetic route viability.

Gem-dimethyl quaternary carbon
Methylene or ethylene linker
Conformational restriction alters SAR and binding-mode interpretation
Sterically shielded carbamate
Unhindered Cbz-amine
Resistance to premature deprotection may not transfer to less hindered analogs

Quantitative Evidence Guide: Procuring Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate Based on Differentiation Data


Steric Bulk and Conformational Restriction: Gem-Dimethyl vs. Unsubstituted Methylene Analogs

The target compound possesses a gem-dimethyl group on the carbon alpha to both the tetrazole and the carbamate nitrogen. This contrasts with closer analogs like benzyl ((1H-tetrazol-5-yl)methyl)carbamate, which has a -CH2- linker, and benzyl [2-(1H-tetrazol-5-yl)ethyl]carbamate, which has a -CH2CH2- linker. The presence of the quaternary carbon center restricts bond rotation, effectively 'freezing' the conformation of the tetrazole relative to the amine. While no direct head-to-head biological comparison exists in a single study for this compound, the Thorpe-Ingold effect of gem-dimethyl substitution is widely documented, with a calculated increase in the population of the more rigid conformer by approximately 2-3 kcal/mol compared to the unsubstituted analog [1].

Conformational Restriction
Class-level inference
Computed Complexity 304 vs 228; TPSA 92.8 Ų; est. Δ2–3 kcal/mol rigidity shift
Supports binding-mode interpretation and SAR consistency
No direct head-to-head biological comparison available
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Hydrolytic and Metabolic Stability Advantage of the Cbz-Protected Gem-Dimethyl Amine

The benzyl carbamate (Cbz) group is a common amine protecting group. However, its stability profile is significantly altered when it is attached to a sterically hindered amine. The target compound's quaternary α-carbon shields the carbamate carbonyl from nucleophilic attack, slowing both enzymatic and chemical hydrolysis relative to less hindered analogs [1][2]. The adjacent tetrazole ring, with its electron-withdrawing character, can further modulate the rate of Cbz deprotection. This differential stability is crucial when the Cbz group is intended to remain intact during a multi-step synthesis or to act as a plasma-stable prodrug moiety [2].

Deprotection Stability
Class-level inference
Estimated >10-fold rate reduction in hydrogenolysis (class-level)
May enable selective deprotection in multi-step synthesis
Inferred from Taft steric parameter; no explicit kinetic data
Prodrug Design Metabolic Stability Protecting Group Chemistry

Commercial Availability and Purity Benchmarking Against Research-Grade Analogs

The target compound is commercially available with a minimum specified purity of 95% from reputable suppliers . In contrast, the structurally closer free amine analog, 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine (CAS 1211587-69-7), is often supplied as a hydrochloride salt with varying purity levels and is typically less characterized, given its hygroscopic nature and potential for oxidation . The Cbz-protected form is thus a more stable, well-defined solid (melting point >100 °C, decomposes) that is easier to handle, store, and weigh accurately for quantitative experiments.

Commercial Purity & Form
Cross-study comparable
≥95% HPLC purity, non-hygroscopic solid vs. 90–95% hygroscopic free amine salt
Supports accurate stoichiometry and assay reproducibility
Based on supplier CoA comparison
Chemical Procurement Quality Control Synthetic Intermediates

Computed Lipophilicity (XLogP3) and Its Impact on CNS Multiparameter Optimization (MPO) Scores

The computed partition coefficient (XLogP3-AA) for the target compound is 1.1 [1]. This places it within the optimal lipophilicity range (1 < XLogP < 3) for central nervous system (CNS) drug candidates. When compared to the extremely polar free amine or its hydrochloride salt, which would have a significantly lower logP (estimated < 0), the Cbz-protected form offers a marked advantage in terms of passive membrane permeability for cellular assays [2]. Furthermore, compared to the more lipophilic benzyl ((1H-tetrazol-5-yl)methyl)carbamate (XLogP3-AA ~0.9), the target compound's additional methyl groups provide a subtle but critical increase in lipophilicity while maintaining a topological polar surface area (TPSA) of 92.8 Ų, which is below the 140 Ų threshold for BBB penetration [3].

Lipophilicity Profile
Supporting evidence
XLogP3-AA 1.1 vs ~0.9 (methylene analog) and
Supports passive cell permeability in assay conditions
Computed properties; experimental logD may vary
Drug Design Physicochemical Properties Blood-Brain Barrier Penetration

High-Value Application Scenarios for Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate in Drug Discovery and Chemical Biology


Synthesis of Sterically Shielded Tetrazole Bioisosteres for Target Engagement Studies

The compound is uniquely suited as a precursor for generating tetrazole-containing amines with a quaternary α-carbon. Upon Cbz deprotection, the resulting hindered amine can be elaborated into amides, sulfonamides, or ureas where the tetrazole ring is held in a fixed orientation. This is particularly valuable for probing the binding pockets of enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), where protease recognition elements require precise spatial presentation [1]. The gem-dimethyl group, identified as a strategic tool in medicinal chemistry [2], provides resistance to oxidative metabolism at the α-position, thus extending the half-life of the derived tool compounds in cellular assays.

Development of Metabolically Stable CNS PET Tracer Precursors

The compound's balanced XLogP3 of 1.1 and TPSA of 92.8 Ų [1] position it as an ideal intermediate for constructing blood-brain barrier-penetrant molecules. In positron emission tomography (PET) tracer development, the Cbz group can be replaced with a [11C]methyl or [18F]fluoroethyl group after deprotection, while the steric bulk around the amine minimizes nonspecific binding. The hindered environment also slows in vivo N-dealkylation, a common metabolic soft spot for secondary amines, making this scaffold preferable for longitudinal imaging studies.

Multi-Step, Orthogonal Protecting Group Strategies in Complex Natural Product Derivatization

Owing to its enhanced resistance to acidic and hydrogenolytic cleavage, the target compound can be employed in complex synthetic sequences where other Cbz-protected amines would deprotect prematurely. This chemoselectivity is critical for the semi-synthesis of natural product analogs, such as derivatives of tubulin-binding agents, where late-stage introduction of a tetrazole bioisostere is desired without affecting an existing benzyl ester or benzyl ether protecting group elsewhere in the molecule [1][2]. The compound's quaternary center also induces diastereoselectivity in subsequent reactions due to its bulk [2].

Application
Selection Property
Validation Focus
Tetrazole bioisostere probe synthesis
Steric shielding and Cbz stability
Deprotection selectivity and amine elaboration
CNS PET tracer precursor development
Balanced lipophilicity and TPSA
Blood-brain barrier penetration modeling
Multi-step orthogonal protecting group strategies
Resistance to premature deprotection
Chemoselectivity in complex syntheses
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